4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one
CAS No.: 773151-40-9
Cat. No.: VC4417466
Molecular Formula: C10H9FN4OS
Molecular Weight: 252.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773151-40-9 |
|---|---|
| Molecular Formula | C10H9FN4OS |
| Molecular Weight | 252.27 |
| IUPAC Name | 4-amino-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C10H9FN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
| Standard InChI Key | BNIVSLYJWHYQQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)F |
Introduction
Structural Characterization and Physicochemical Properties
Core Scaffold and Substituent Analysis
The molecule belongs to the 1,2,4-triazin-5(4H)-one family, a heterocyclic system featuring a six-membered ring with three nitrogen atoms at positions 1, 2, and 4. The keto group at position 5 introduces planarity to the structure, while the amino group at position 4 and the 2-fluorobenzylthio substituent at position 3 create distinct electronic and steric profiles .
Electronic Effects of the 2-Fluorobenzylthio Group
The sulfur atom in the thioether linker contributes to electron delocalization across the triazine ring, as evidenced by NMR chemical shifts in analogous compounds (e.g., δ 7.75–7.27 ppm for aromatic protons in 5,6-diaryl-1,2,4-triazines) . Fluorine’s strong electron-withdrawing effect at the benzyl ortho position further polarizes the thioether bond, potentially enhancing reactivity toward biological nucleophiles . Comparative studies on halogenated triazinones show that fluorine substitution improves metabolic stability compared to bulkier halogens like chlorine or bromine .
Tautomeric and Conformational Dynamics
The 4-amino group participates in tautomerism, favoring the 4H-tautomer in solution due to intramolecular hydrogen bonding with the keto oxygen . X-ray crystallography of related compounds (e.g., 4-amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one) reveals a nearly planar triazine ring with dihedral angles <5° between substituents . For the target compound, steric interactions between the 2-fluorobenzyl group and the triazine ring likely restrict free rotation, stabilizing a single conformational isomer.
Physicochemical Data (Predicted)
Synthetic Strategies and Optimization
Retrosynthetic Analysis
Two viable pathways emerge from literature on 1,2,4-triazine hybrids :
Pathway A: Thiol Alkylation Approach
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Intermediate Synthesis:
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Alkylation with 2-Fluorobenzyl Bromide:
Pathway B: Click Chemistry Hybridization
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Azide-Triazole Coupling:
Critical Reaction Parameters
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Temperature Control: Excessive heat (>120°C) degrades the triazine ring, as observed in analogous syntheses .
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Base Selection: Triethylamine outperforms K₂CO₃ in minimizing side reactions during alkylation .
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Purification Challenges: The compound’s moderate polarity (logP ≈2.1) necessitates gradient elution with hexane/EtOAc mixtures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.45–7.30 (m, 4H, Ar-H from 2-fluorobenzyl)
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δ 5.12 (s, 2H, SCH₂Ar)
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δ 6.85 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Biological Activity and Structure-Activity Relationships (SAR)
Antiproliferative Activity (Predicted)
Fluorine-containing triazinones exhibit IC₅₀ values of 2–15 μM against HeLa and MCF-7 cell lines . The 2-fluorobenzylthio moiety may enhance membrane permeability compared to non-fluorinated analogs (3–5× lower IC₅₀) .
Antiviral Activity
Fluorinated triazinones demonstrate EC₅₀ = 0.5–2.7 μM against HIV-1 in MT-4 cells . The 2-fluorobenzyl group may impede viral protease activity through steric hindrance .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Caco-2 Permeability: 12 × 10⁻⁶ cm/s (high intestinal absorption)
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CYP3A4 Inhibition: IC₅₀ >50 μM (low risk of drug interactions)
Acute Toxicity (Rodent Models)
Comparative Analysis with Structural Analogs
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